2-Methoxy-4-(trifluoromethyl)pyridine

Agrochemical Discovery Herbicide Selectivity Structure‑Activity Relationship

2‑Methoxy‑4‑(trifluoromethyl)pyridine (C₇H₆F₃NO, MW 177.12) is a substituted pyridine that bears an electron‑donating methoxy group at the 2‑position and a strongly electron‑withdrawing trifluoromethyl group at the 4‑position [REFS‑1]. The compound is a colorless to pale‑yellow liquid with a boiling point of 172.9 °C (predicted), density of 1.3 g/cm³, and an ACD/LogP of 2.38 [REFS‑2][REFS‑3].

Molecular Formula C7H6F3NO
Molecular Weight 177.12 g/mol
CAS No. 219715-34-1
Cat. No. B1358264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(trifluoromethyl)pyridine
CAS219715-34-1
Molecular FormulaC7H6F3NO
Molecular Weight177.12 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)C(F)(F)F
InChIInChI=1S/C7H6F3NO/c1-12-6-4-5(2-3-11-6)7(8,9)10/h2-4H,1H3
InChIKeyBYGXVIBRFSQTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Methoxy‑4‑(trifluoromethyl)pyridine (CAS 219715‑34‑1): Core Physicochemical and Structural Profile


2‑Methoxy‑4‑(trifluoromethyl)pyridine (C₇H₆F₃NO, MW 177.12) is a substituted pyridine that bears an electron‑donating methoxy group at the 2‑position and a strongly electron‑withdrawing trifluoromethyl group at the 4‑position [REFS‑1]. The compound is a colorless to pale‑yellow liquid with a boiling point of 172.9 °C (predicted), density of 1.3 g/cm³, and an ACD/LogP of 2.38 [REFS‑2][REFS‑3]. It is primarily employed as a fluorinated building block in medicinal chemistry and agrochemical research, where the 2‑methoxy‑4‑CF₃‑pyridine motif is incorporated into lead structures to modulate lipophilicity, metabolic stability, and target selectivity [REFS‑4].

Why Regioisomeric and Analog Substitutions of 2‑Methoxy‑4‑(trifluoromethyl)pyridine Are Not Interchangeable


Trifluoromethylpyridine (TFMP) isomers and close analogs exhibit sharply different electronic profiles and lipophilicities that directly affect biological activity, selectivity, and synthetic accessibility. The position of the methoxy and trifluoromethyl groups alters the electron density on the pyridine ring, influencing pKa, LogP, and susceptibility to nucleophilic or electrophilic attack [REFS‑1]. Moreover, even subtle changes in substitution pattern (e.g., 4‑CF₃ vs. 5‑CF₃) can shift LogP by ≥0.5 units, altering membrane permeability and off‑target binding [REFS‑2]. Consequently, substituting a 2‑methoxy‑4‑(trifluoromethyl)pyridine core with a different regioisomer or a phenyl‑based analog cannot be assumed to preserve efficacy or safety margins—as demonstrated by the crop‑injury data for pyroxsulam analogues discussed in Section 3.

Quantitative Differentiation of 2‑Methoxy‑4‑(trifluoromethyl)pyridine vs. Closest Analogs


Pyroxsulam‑Derived Evidence: Wheat Selectivity Conferred by Pyridine Core Over Phenyl Analogue

In the development of the ALS‑inhibiting herbicide pyroxsulam, the 2‑methoxy‑4‑(trifluoromethyl)pyridine substructure was essential for achieving crop safety. Direct comparison with the corresponding 2‑methoxy‑4‑(trifluoromethyl)phenyl analogue revealed that while both compounds displayed high herbicidal activity against grass weeds, the phenyl variant caused significant injury to wheat—a key cereal crop [REFS‑1]. Only the pyridine‑containing derivative provided the necessary selectivity, attributed to differential metabolic rates in wheat [REFS‑2].

Agrochemical Discovery Herbicide Selectivity Structure‑Activity Relationship

Lipophilicity Modulation: Regioisomeric LogP Shifts

The lipophilicity of 2‑methoxy‑(trifluoromethyl)pyridines is highly sensitive to the position of the CF₃ group. The 4‑CF₃ isomer (target compound) exhibits an ACD/LogP of 2.38 [REFS‑1]. In contrast, the 5‑CF₃ isomer shows a LogP of 2.99 [REFS‑2], while the 3‑CF₃ isomer has a reported LogP of 2.76 [REFS‑3]. This variance of up to ΔLogP ≈ 0.6 can significantly impact membrane permeability, solubility, and off‑target binding in lead optimization.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Basicity Attenuation: pKa Shift Due to 4‑CF₃ Substitution

The electron‑withdrawing trifluoromethyl group at the 4‑position substantially reduces the basicity of the pyridine nitrogen. The experimental pKa of 2‑methoxy‑4‑(trifluoromethyl)pyridine is approximately 3.5 [REFS‑1], compared with the pKa of unsubstituted pyridine (5.23) [REFS‑2]. This 1.7‑unit decrease alters the protonation state at physiological pH, which can influence solubility, receptor binding, and metabolic stability.

Physical Organic Chemistry Drug Design pKa

Regioselective O‑Alkylation as a Synthetic Differentiator

Synthesis of 2‑methoxy‑4‑(trifluoromethyl)pyridine typically involves regioselective O‑methylation of the tautomeric precursor 2‑hydroxy‑4‑(trifluoromethyl)pyridine [REFS‑1]. This selectivity avoids the N‑alkylation that can occur with less sterically hindered or differently substituted pyridones. In contrast, the preparation of the 5‑CF₃ isomer often requires alternative routes (e.g., cross‑coupling or directed ortho‑metalation) that may involve more steps or lower yields [REFS‑2].

Organic Synthesis Process Chemistry Fluorinated Building Blocks

High‑Confidence Application Scenarios for 2‑Methoxy‑4‑(trifluoromethyl)pyridine


Design of Cereal‑Selective ALS‑Inhibiting Herbicides

The 2‑methoxy‑4‑(trifluoromethyl)pyridine substructure is a validated pharmacophore for wheat‑safe grass‑weed control, as evidenced by its critical role in pyroxsulam [REFS‑1]. Researchers developing next‑generation ALS inhibitors for wheat, barley, or triticale should prioritize this exact regioisomer; substitution with the corresponding phenyl analogue or a 5‑CF₃ pyridine is likely to compromise crop selectivity and lead to development failure.

Fine‑Tuning Lipophilicity in CNS or Oral Drug Candidates

With a measured LogP of 2.38 and a pKa of ~3.5, 2‑methoxy‑4‑(trifluoromethyl)pyridine offers a distinct lipophilicity‑basicity profile compared to its 5‑CF₃ (LogP 2.99) and 3‑CF₃ (LogP 2.76) regioisomers [REFS‑2][REFS‑3]. This enables precise modulation of blood‑brain barrier penetration, solubility, and CYP450 metabolism. The compound is therefore suited for lead optimization programs where a modestly lipophilic, neutral pyridine core is desired.

Scalable Synthesis of Fluorinated Heterocyclic Libraries

The compound can be prepared in high yield via O‑methylation of 2‑hydroxy‑4‑(trifluoromethyl)pyridine, a regioselective transformation that avoids N‑alkylation side products [REFS‑4]. This route is amenable to scale‑up and can be leveraged to generate diverse libraries of 4‑CF₃‑pyridine derivatives for high‑throughput screening. Procurement of the pure 4‑CF₃ intermediate ensures consistent performance in automated synthesis and biological assays.

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